

Technical Guide: Physicochemical Properties of 2,6-Dinitrobenzonitrile

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Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the melting point and related physicochemical characteristics of **2,6-Dinitrobenzonitrile**.

Executive Summary

2,6-Dinitrobenzonitrile is a nitroaromatic compound of interest in chemical synthesis and research. A critical parameter for its identification, purity assessment, and handling is its melting point. This document provides a comprehensive overview of the reported melting point values for **2,6-Dinitrobenzonitrile**, details a standard experimental protocol for its determination, and presents key physicochemical data.

Physicochemical Data

The melting point of **2,6-Dinitrobenzonitrile** has been reported within a consistent range across various suppliers and databases. As a crystalline solid, its appearance can vary from cream to yellow or brown[1]. The purity of the sample, often determined by HPLC, can influence the observed melting range, with purer samples exhibiting a narrower range.

Property	Value	Source(s)
Melting Point	145.0-151.0 °C	Thermo Scientific Chemicals[1]
145-147 °C	ChemSynthesis[2]	
147-149 °C	Neobits Inc[3]	
Molecular Formula	C ₇ H ₃ N ₃ O ₄	[1][4][5]
Molecular Weight	193.12 g/mol	[4][5]
CAS Number	35213-00-4	[1][4][5][6]
Appearance	Crystals or powder, cream to yellow to brown	[1]
Purity	≥97%	[1][5]

Experimental Protocol: Melting Point Determination

The following is a generalized but detailed methodology for determining the melting point of a solid crystalline compound like **2,6-Dinitrobenzonitrile** using the capillary method. This method is standard in organic chemistry for its accuracy and requirement of minimal sample quantity[7].

Objective: To accurately determine the melting range of a solid sample of **2,6-Dinitrobenzonitrile**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Calibrated thermometer
- Spatula
- Watch glass or porous plate

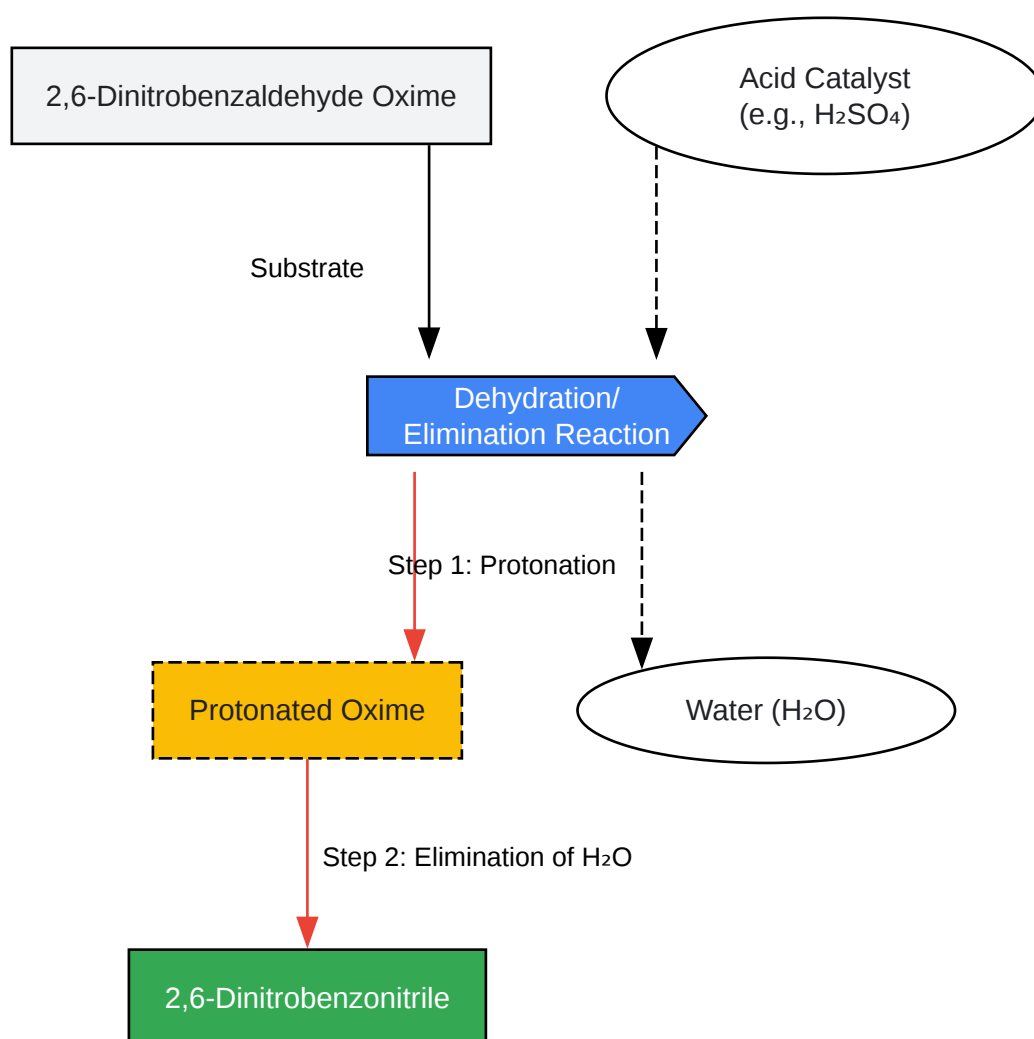
Procedure:

- **Sample Preparation:** Place a small quantity of dry **2,6-Dinitrobenzonitrile** onto a clean, dry watch glass. Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer[7].
- **Capillary Loading:** Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Invert the tube and gently tap it on a hard surface to cause the powder to fall to the sealed end. Repeat until the packed sample is 2-3 mm high[8].
- **Apparatus Setup:**
 - For a Mel-Temp style apparatus: Insert the loaded capillary tube into the sample holder. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
 - For a Thiele tube: Secure the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb[7]. Clamp the thermometer so that the bulb and sample are immersed in the heat-transfer fluid (e.g., mineral oil) in the Thiele tube.
- **Heating and Determination:**
 - Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (approx. 145 °C).
 - When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow rate is crucial for an accurate reading, ensuring thermal equilibrium between the sample, thermometer, and heating medium.
- **Observation and Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.

- The melting point is reported as the range $T_1 - T_2$. A pure compound typically has a sharp melting range of 0.5-1.0 °C.
- Post-Measurement: Turn off the heating apparatus. Allow it to cool before removing the capillary tube for proper disposal. It is standard practice to perform at least two measurements to ensure consistency.

Logical Workflow and Visualization

To provide context for the compound, a potential synthetic pathway is visualized below. One reported method for synthesizing **2,6-Dinitrobenzonitrile** involves the dehydration of 2,6-dinitrobenzaldehyde oxime, a reaction often catalyzed by acid[9]. This process represents an elimination reaction.



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